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Compound of Interest

Compound Name: Sulfo-Cy3 azide

Cat. No.: B1415756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy3 azide, a water-soluble fluorescent

probe widely utilized in biological research and drug development. We will explore its core

spectral and physicochemical properties, provide detailed experimental protocols for its

application in bioconjugation, and illustrate key workflows and concepts through structured

diagrams.

Core Properties of Sulfo-Cy3 Azide
Sulfo-Cy3 azide is a bright, orange-fluorescent dye belonging to the cyanine family. Its key

features include high water solubility, conferred by sulfonate groups, and a terminal azide

moiety that enables covalent attachment to biomolecules via "click chemistry".[1][2][3] This

combination makes it an ideal tool for labeling proteins, nucleic acids, and other molecules in

aqueous environments with minimal use of organic co-solvents.[2][4] The dye is characterized

by a high extinction coefficient, good quantum yield, and is spectrally similar to other common

fluorophores like Cy3, Alexa Fluor® 555, and DyLight® 555.[5]

The diagram below illustrates the relationship between the chemical structure of Sulfo-Cy3
azide and its functional properties.
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Structure-Function Relationship of Sulfo-Cy3 Azide.

Physicochemical and Spectral Data
The spectral properties of Sulfo-Cy3 azide can vary slightly between suppliers due to different

salt forms and measurement conditions. The following tables summarize the typical quantitative

data.

Table 1: Physicochemical Properties

Property Value Citations

Molecular Weight
~737 - 807 g/mol (Varies by

salt form)
[1][6][7]

Appearance Dark red or pink solid [6][7]

Solubility Soluble in Water, DMSO, DMF [1][4][5][6][7]

Storage Conditions
Store at -20°C, protected from

light
[1][4][6][7]

Table 2: Spectral Properties
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Parameter Value Range Citations

Absorption Maximum (λabs) 548 - 555 nm [1][4][5][6][7]

Emission Maximum (λem) 563 - 580 nm [1][5][6][7][8]

Molar Extinction Coefficient (ε) 150,000 - 162,000 M⁻¹cm⁻¹ [1][4][5][6][7]

Fluorescence Quantum Yield

(Φ)
~0.1 [4][6]

Recommended Laser Line 532 nm or 555 nm [5]

Recommended Filter Set TRITC (tetramethylrhodamine) [5]

Experimental Protocols: Bioconjugation via Click
Chemistry
Sulfo-Cy3 azide is primarily used in click chemistry reactions, which are highly specific,

efficient, and biocompatible.[9] The azide group reacts with an alkyne group to form a stable

triazole linkage.[10] This can be achieved through two main pathways: Copper-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).[10][11]

Protocol for Protein Labeling using CuAAC
This protocol details the labeling of an alkyne-modified protein with Sulfo-Cy3 azide. CuAAC is

highly efficient but requires a copper (I) catalyst, which can be cytotoxic, making this method

more suitable for in vitro applications.[12]

Materials:

Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES).

Sulfo-Cy3 azide.

Dye Stock Solution: 10 mM Sulfo-Cy3 azide in water or DMSO.

Copper Stock Solution: 10-50 mM Copper(II) Sulfate (CuSO₄) in water.
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Ligand Stock Solution (Optional but Recommended): 50 mM THPTA or TBTA in

water/DMSO. Ligands accelerate the reaction and protect the protein from oxidative

damage.[12][13]

Reducing Agent Stock: 50 mM Sodium Ascorbate in water (prepare fresh).[13]

Purification column (e.g., size-exclusion chromatography like Sephadex G-25) for removing

unconjugated dye.[14]

Methodology:

Preparation: Bring all reagents to room temperature. Prepare the sodium ascorbate solution

immediately before use.[13]

Reaction Setup: In a microcentrifuge tube, combine the following in order: a. Alkyne-modified

protein solution (e.g., to a final concentration of 1-10 mg/mL). b. Sulfo-Cy3 azide stock

solution to achieve a 3-10 fold molar excess over the protein.[13] c. (Optional) Copper-

stabilizing ligand, if used. d. Copper(II) sulfate stock solution. e. Freshly prepared sodium

ascorbate stock solution to initiate the reaction. The final concentration of copper and

ascorbate should be in the range of 0.1-1 mM.

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours,

protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

Purification: a. Equilibrate a size-exclusion spin column according to the manufacturer's

instructions.[14] b. Apply the entire reaction mixture to the top of the resin bed. c. Centrifuge

to elute the labeled protein, leaving the smaller, unconjugated dye molecules in the column.

[14][15]

Characterization & Storage: a. Measure the absorbance of the purified conjugate at 280 nm

(for protein) and ~555 nm (for Sulfo-Cy3) to determine the degree of labeling. b. Store the

labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing agent

like BSA and store at -20°C or -80°C.[14]

The following diagram outlines the experimental workflow for CuAAC protein labeling.
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1. Preparation
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4. Analysis & Storage
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Workflow for CuAAC-mediated Protein Labeling.
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Protocol for Live Cell Labeling using SPAAC
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it

ideal for labeling biomolecules on or inside living cells.[5][16] This protocol describes labeling

cell surface glycans that have been metabolically engineered to display an alkyne group (e.g.,

using a DBCO- or BCN-modified sugar). Sulfo-Cy3 azide then serves as the fluorescent

reporter.

Materials:

Adherent or suspension cells in culture.

Metabolic labeling reagent (e.g., a sugar modified with a strained alkyne like DBCO).

Sulfo-Cy3 azide.

Complete cell culture medium.

Phosphate-buffered saline (PBS).

Fluorescence microscope or flow cytometer.

Methodology:

Metabolic Labeling: a. Culture cells in the presence of the alkyne-modified metabolic

precursor (e.g., DBCO-modified mannosamine for glycan labeling) for 24-48 hours. This

allows the cells to process the precursor and display the alkyne on the cell surface.[5]

Fluorescent Labeling: a. Prepare a stock solution of Sulfo-Cy3 azide in sterile PBS or

culture medium. b. Wash the metabolically labeled cells twice with warm PBS to remove any

unincorporated precursor. c. Add the Sulfo-Cy3 azide solution to the cells at a final

concentration of 10-50 µM. d. Incubate the cells for 30-60 minutes at 37°C, protected from

light.[5]

Washing: a. Remove the labeling solution and wash the cells three times with warm PBS to

remove unreacted Sulfo-Cy3 azide.[5]
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Analysis: a. The labeled cells are now ready for analysis. They can be immediately imaged

using a fluorescence microscope with a TRITC filter set or analyzed by flow cytometry to

quantify the labeling efficiency.[5]

The diagram below outlines the experimental workflow for SPAAC-based live-cell labeling.
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Workflow for SPAAC-mediated Live Cell Labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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